Product packaging for Trisodium hexacyanoferrate(Cat. No.:CAS No. 14217-21-1)

Trisodium hexacyanoferrate

Cat. No.: B079665
CAS No.: 14217-21-1
M. Wt: 280.92 g/mol
InChI Key: DCXPBOFGQPCWJY-UHFFFAOYSA-N
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Description

Contextualization within Hexacyanoferrate Chemistry

Hexacyanoferrates are a cornerstone of coordination chemistry, famously represented by Prussian blue (ferric hexacyanoferrate), a mixed-valence compound discovered in 1704. google.com Compounds in this family, often referred to as Prussian Blue Analogues (PBAs), share a general formula AₓMᵧ[Fe(CN)₆]·nH₂O, where 'A' is an alkali cation and 'M' is a transition metal. acs.org These materials are built from a robust three-dimensional open framework of M-N-C-Fe linkages, which creates interstitial sites capable of housing alkali ions like Na⁺. rsc.orgnih.gov

The properties of trisodium (B8492382) hexacyanoferrate are often understood by comparison with related compounds, such as its potassium counterpart, potassium hexacyanoferrate(III), and its reduced form, sodium hexacyanoferrate(II) (sodium ferrocyanide), where iron is in the +2 oxidation state. While structurally similar to Prussian blue, trisodium hexacyanoferrate differs in its cationic composition. The compound crystallizes in a monoclinic system, a feature common among many cyanoferrate complexes.

Table 1: Comparison of Related Hexacyanoferrate Compounds

Compound Name Formula Iron Oxidation State Key Characteristics
This compound Na₃[Fe(CN)₆] +3 Strong oxidizing agent, water-soluble, red crystals.
Sodium Ferrocyanide Na₄[Fe(CN)₆] +2 Reducing agent, water-soluble, yellow crystals.
Potassium Hexacyanoferrate(III) K₃[Fe(CN)₆] +3 Similar applications to the sodium salt, light-sensitive.

Significance in Contemporary Chemical Science

The contemporary significance of this compound is largely driven by its applications in materials science and electrochemistry. Its ability to act as a strong oxidizing agent and participate in reversible redox reactions makes it a valuable tool in multiple research areas.

A primary area of focus is its use in the development of next-generation energy storage systems, particularly as a cathode material for sodium-ion batteries (SIBs). nih.gov The open framework structure of hexacyanoferrates is advantageous for the insertion and extraction of sodium ions, a fundamental process for battery function. researchgate.net Research has shown that the electrochemical properties and performance, such as specific capacity and cycling stability, are highly dependent on the material's crystallinity and the presence of defects. nih.govresearchgate.net

Detailed research findings have demonstrated that synthesizing iron hexacyanoferrate (FeHCF) under controlled conditions can yield high-performance battery materials. For instance, FeHCF particles grown at a low pH with the chelating agent EDTA achieved a maximum discharge capacity of 151 mAh/g. researchgate.net Similarly, low-defect nickel hexacyanoferrate (NiHCF) nanocrystals, synthesized using trisodium citrate (B86180) as a chelating agent to control crystallization, exhibited a high specific capacity and remarkable cycling stability, retaining 99% of capacity after 1200 cycles. nih.gov

Beyond energy storage, this compound serves as:

A Redox Mediator: It is widely used as a standard in electrochemical studies to characterize electrode surfaces and investigate electron transfer mechanisms. mdpi.com Its reversible one-electron transfer reaction is a useful model for probing the kinetics at various electrode interfaces. mdpi.com

A Precursor for Advanced Materials: It is a key starting material for synthesizing a variety of Prussian Blue Analogue nanoparticles, including those with hollow or core-shell structures. rsc.org For example, hollow manganese hexacyanoferrate (Mn-HCF) particles can be formed from precipitates made by reacting this compound with manganese salts. rsc.org

A Reagent in Analytical Chemistry: It is employed in redox titrations for the quantification of reducing agents and in spectrophotometric methods for detecting certain ions.

Table 2: Selected Research Findings on this compound and its Derivatives

Application Area Material Key Research Finding Reference
Sodium-Ion Batteries Iron Hexacyanoferrate (FeHCF) Achieved a discharge capacity of 151 mAh/g with 79% retention after 100 cycles. researchgate.net
Sodium-Ion Batteries Nickel Hexacyanoferrate (HQ-NiHCF) Exhibited a high specific capacity of 80 mAh/g and 99% capacity retention after 1200 cycles. nih.gov
Electrochemical Probing Hexacyanoferrate (II/III) couple Used to determine heterogeneous electron transfer rate constants at electrode surfaces. mdpi.com

Historical Development of Research on this compound

The study of this compound is intrinsically linked to the broader history of hexacyanoferrate chemistry, which began with the accidental synthesis of the vibrant pigment Prussian blue in 1704. google.com For much of the subsequent two centuries, research into related compounds, including the sodium and potassium salts of ferricyanide (B76249) and ferrocyanide, was largely focused on their fundamental chemical properties, analytical applications, and use in pigment production. google.com

In the 20th century, this compound became a standard reagent in analytical and physical chemistry laboratories. Its use in redox titrations and early electrochemical experiments helped lay the groundwork for understanding electron transfer processes. google.com

A significant shift in research focus occurred in the late 20th and early 21st centuries, driven by the rise of materials science and nanotechnology. Scientists began to explore the potential of the open framework structure of Prussian Blue Analogues for new applications. The historical use of simple co-precipitation methods for synthesis often resulted in materials with numerous crystalline defects and high water content, which limited their performance. nih.gov

Contemporary research has emphasized the development of sophisticated synthesis techniques to overcome these limitations. A key innovation has been the use of chelating or capping agents, such as trisodium citrate or EDTA, during the precipitation process. nih.govresearchgate.net These agents slow down the reaction kinetics, allowing for the growth of highly crystalline, low-defect nanocrystals with precisely controlled size and morphology. rsc.orgnih.gov This evolution from rapid precipitation to controlled crystallization has been crucial in unlocking the high performance of hexacyanoferrate-based materials in modern applications like high-capacity sodium-ion batteries. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6FeN6Na3 B079665 Trisodium hexacyanoferrate CAS No. 14217-21-1

Properties

IUPAC Name

trisodium;iron(3+);hexacyanide
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InChI

InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1
Source PubChem
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InChI Key

DCXPBOFGQPCWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3]
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Molecular Formula

C6FeN6Na3
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DSSTOX Substance ID

DTXSID70931377
Record name Iron(3+) sodium cyanide (1/3/6)
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Molecular Weight

280.92 g/mol
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Physical Description

Red solid; [EPA OHM/TADS] Red deliquescent crystals; [Hawley]
Record name Sodium ferricyanide
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CAS No.

14217-21-1
Record name Sodium ferricyanide
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Record name Ferrate(3-), hexakis(cyano-.kappa.C)-, sodium (1:3), (OC-6-11)-
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Record name Iron(3+) sodium cyanide (1/3/6)
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Record name Trisodium hexacyanoferrate
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Record name SODIUM FERRICYANIDE
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Synthetic Strategies and Methodologies for Trisodium Hexacyanoferrate

Solution-Phase Synthetic Routes

Solution-based methods are the most common approaches for producing trisodium (B8492382) hexacyanoferrate, offering versatility and control over the reaction environment.

A primary industrial method for synthesizing trisodium hexacyanoferrate is through the oxidation of sodium ferrocyanide (Na₄[Fe(CN)₆]). google.com This process elevates the oxidation state of the iron center from +2 to +3.

To manage the process, further sodium ferrocyanide crystals may be added to the anolyte solution to keep it saturated. chemicalbook.com Chemical oxidation is also employed, using oxidizing agents with a redox potential greater than +0.46 volts. google.com

Controlled precipitation is widely used to produce this compound and related Prussian blue analogues with specific morphologies and high purity. researchgate.net These methods manage the supersaturation of the solution to control nucleation and crystal growth.

Coprecipitation: This scalable and reproducible method involves mixing aqueous solutions of sodium salts (e.g., sodium acetate) with a hexacyanoferrate(III) precursor, such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). The potassium ions are displaced by sodium ions through an ion-exchange reaction to yield this compound. nih.gov The reaction is: K₃[Fe(CN)₆] + 3Na⁺ → Na₃[Fe(CN)₆] + 3K⁺. Another approach involves reacting iron(III) salts like ferric chloride with sodium cyanide in an alkaline solution. The use of chelating agents, such as trisodium citrate (B86180) or ethylenediaminetetraacetic acid (EDTA), is common to control the crystallization rate and particle morphology. researchgate.netnih.govscispace.com

Diffusion-Controlled Crystallization: For producing high-purity single crystals, a diffusion method can be employed. This technique involves carefully layering a solution containing sodium ions (e.g., sodium nitrate) over a hexacyanoferrate(III) solution. The slow, gradual interdiffusion of the sodium (Na⁺) and hexacyanoferrate(III) ([Fe(CN)₆]³⁻) ions promotes controlled crystallization, resulting in a product with a well-defined cubic morphology suitable for structural analysis like X-ray diffraction.

Hydrothermal synthesis is an effective method for producing highly crystalline nanomaterials. researchgate.net This technique uses water as a solvent under high temperature and pressure to facilitate the crystallization of materials that might be unstable at their melting points. researchgate.net For hexacyanoferrates, this process allows for the synthesis of particles with tunable sizes and controlled agglomeration. researchgate.net In a related synthesis of sodium iron(II)-hexacyanoferrate(II), a hydrothermal reaction was employed where reducing agents and antioxidants were crucial to protect the Fe(II) state from oxidation. google.com This demonstrates the technique's utility in controlling the oxidation state and structure of the final product. google.com Increasing the temperature during hydrothermal treatment can lead to larger crystals due to secondary re-crystallization, a process that can be controlled with surfactants. nih.gov

Influence of Reaction Parameters on Synthesis Outcomes

The physicochemical properties of the synthesized this compound are profoundly influenced by the specific conditions of the reaction. Parameters such as the oxidizing agent, pH, and temperature must be precisely controlled to achieve the desired yield, purity, and crystal structure.

The choice of oxidizing agent is critical in the conversion of sodium ferrocyanide to this compound. The agent must have a sufficiently high oxidation potential (greater than +0.46 V) to effectively remove an electron from the [Fe(CN)₆]⁴⁻ complex. google.com

In electrolytic synthesis, the anode acts as the oxidizing agent. chemicalbook.com The process allows for the production of a finished anolyte solution containing 300 to 350 g/L of Na₃[Fe(CN)₆]. chemicalbook.com

In chemical synthesis, various oxidizing agents can be used. The reaction between hexacyanoferrate(III) and sodium thiosulfate, for instance, can be catalyzed by gold nanoparticles under light irradiation. nih.gov The selection of the oxidizing agent and the reaction medium (e.g., the presence of specific acids like H₃[Fe(CN)₆]) is crucial for driving the reaction to completion and preventing the reverse reaction back to the ferrocyanide form. google.com

Both pH and temperature are critical parameters that dictate the kinetics of the reaction and the properties of the resulting material.

pH Control: The pH of the reaction solution significantly affects particle growth and composition. nsf.gov For coprecipitation methods, an optimal pH range is often between 8 and 10. In other protocols, an alkaline pH of around 12 is used. When using pH-sensitive chelating agents like EDTA, increasing the synthesis pH can lead to slower reaction kinetics, resulting in larger particles with fewer vacancies and lower water content. researchgate.netnsf.gov In electrolytic processes, the pH must be managed, often lowered to a value not exceeding 10, to handle the sodium hydroxide (B78521) byproduct and facilitate the purification of this compound. chemicalbook.com

Temperature Control: Temperature influences reaction rates and the final crystal characteristics. For coprecipitation, a temperature range of 25–70°C is often employed. In processes involving concentration of the product solution, temperatures are carefully kept from exceeding 80°C to prevent degradation. chemicalbook.com In citrate-assisted synthesis of related nickel hexacyanoferrate nanocubes, temperature was shown to directly control the final particle size, with higher temperatures leading to larger nanocrystals. d-nb.info This highlights temperature's role as a tool for fine-tuning particle dimensions. d-nb.info

Interactive Data Tables

Table 1: Effect of Synthesis pH on Iron Hexacyanoferrate (FeHCF) Properties (with EDTA)

Synthesis pHResulting Particle CharacteristicsElectrochemical PerformanceSource
Lower pHSmaller particles, higher water content, more anion vacanciesHigher initial capacity, better rate capability researchgate.net, nsf.gov
Higher pHLarger particles, lower water content, fewer anion vacanciesStunted low-spin Fe redox activity, improved long-term cyclic stability researchgate.net, nsf.gov

Table 2: Effect of Temperature on Nickel Hexacyanoferrate (NiHCF) Nanocube Dimensions (Citrate-Assisted Synthesis)

Temperature (°C)Average Nanocrystal Size (nm)Source
1096 d-nb.info
25133 d-nb.info
35147 d-nb.info
50223 d-nb.info
70231 d-nb.info
90538 d-nb.info

Additive-Mediated Synthesis (e.g., Chelating Agents like Trisodium Citrate, EDTA, PVP)

The synthesis of this compound and its analogues can be meticulously controlled through the introduction of additives, particularly chelating agents. These agents play a crucial role in directing the crystallization process, thereby influencing the size, morphology, and purity of the resulting particles. Trisodium citrate, ethylenediaminetetraacetic acid (EDTA), and polyvinylpyrrolidone (B124986) (PVP) are among the most extensively studied additives in this context. researchgate.netsci-hub.se

Trisodium citrate is widely employed due to its strong chelating efficiency with metallic cations. researchgate.net During the co-precipitation synthesis of hexacyanoferrates, citrate ions can complex with metal ions, which slows down the nucleation and crystal growth rates. researchgate.netd-nb.info This controlled crystallization process is instrumental in producing well-defined nanocrystals and minimizing the formation of defects within the crystal lattice. nih.gov For instance, the use of trisodium citrate in the synthesis of nickel hexacyanoferrate, a related Prussian blue analogue, has been shown to yield uniform nanocubes. sci-hub.se The concentration of the citrate additive is a critical parameter; varying its concentration can lead to different morphologies, from monodisperse nanocubes to spherical particles.

EDTA is another powerful chelating agent that influences the synthesis of hexacyanoferrates. researchgate.net Its presence during the reaction can lead to the formation of faceted particles. researchgate.net The complexing stability of EDTA with transition metal ions is significantly high, which can be leveraged to control the ion-exchange process in the synthesis of binary hexacyanoferrates, ultimately affecting the composition of the final product. acs.orgnih.gov

PVP, a surfactant, is also utilized to control the morphology of hexacyanoferrate particles. sci-hub.se In the synthesis of nickel hexacyanoferrate, the combination of trisodium citrate as a chelating agent and PVP as a surfactant resulted in the transformation of a block-like structure into uniform, well-packed nanocubes. sci-hub.se

The table below summarizes the role of different additives in the synthesis of hexacyanoferrates.

Table 1: Role of Additives in Hexacyanoferrate Synthesis
Additive Role Outcome Reference
Trisodium Citrate Chelating Agent Controls nucleation and crystal growth, produces well-defined nanocrystals, enables tunable dimensions. researchgate.netresearchgate.netd-nb.info
EDTA Chelating Agent Produces faceted particles, controls ion-exchange processes due to high complex stability. researchgate.netacs.org
PVP Surfactant Assists in controlling morphology, prevents aggregation, and leads to uniform nanocubes when used with a chelating agent. sci-hub.senih.gov

Fabrication of Advanced Morphologies

The functional properties of this compound and its analogues are intrinsically linked to their morphology. Consequently, significant research has been dedicated to the fabrication of advanced structures, including nanoparticles with controlled shapes, low-defect crystals, and complex core-shell architectures.

Nanoparticle Synthesis and Morphology Control

The synthesis of this compound nanoparticles with precise control over their size and shape is a key area of research. Additives are instrumental in achieving this control. For example, the introduction of citrate ions during the reaction of nickel ions with hexacyanoferrate solutions leads to the formation of well-defined cubic nanocrystals, whereas their absence results in much smaller particles with undefined shapes. The citrate acts as a capping agent, stabilizing specific crystal faces and promoting anisotropic growth.

Temperature is another critical parameter for tuning the dimensions of hexacyanoferrate nanocrystals. In the presence of citrate, the synthesis can be controlled via the growth temperature, allowing for the formation of nanocubes with dimensions ranging from approximately 78 nm at 0°C to 538 nm at 90°C. d-nb.info

Microfluidic synthesis has emerged as a modern technique for producing nanoparticles with narrow size distributions. This method allows for precise control over mixing, leading to the rapid formation of uniform nanoparticles.

The following table details the effect of synthesis parameters on nanoparticle morphology.

Table 2: Parameters for Nanoparticle Morphology Control
Parameter Effect Example Reference
Additive (Citrate) Acts as a capping agent, directing anisotropic growth. Presence of citrate leads to well-defined cubic nanocrystals (~133 nm).
Temperature Controls the dimensions of the nanocrystals. Increasing temperature from 0°C to 90°C increases nanocube size from 78 nm to 538 nm. d-nb.info
Synthesis Method Enables precise control over mixing and reaction time. Microfluidic synthesis produces 20-30 nm nanoparticles with narrow size distributions.

Generation of Low-Defect Structures

For applications such as in sodium-ion batteries, the presence of defects in the crystal structure of hexacyanoferrates can be detrimental to their electrochemical performance. researchgate.net Therefore, the synthesis of low-defect structures is of high importance. A slow and controlled crystallization process, often facilitated by chelating agents like trisodium citrate, is key to minimizing vacancies and the inclusion of interstitial water. nih.gov

By carefully controlling the precipitation rate, it is possible to synthesize highly crystalline and sodium-rich nickel hexacyanoferrate nanocrystals with few [Fe(CN)₆]⁴⁻ vacancies. nih.gov This results in improved specific capacity and cycling stability when used as a cathode material. A study demonstrated that low-defect nickel hexacyanoferrate synthesized with trisodium citrate exhibited high specific capacity and cycling stability.

Multi-Shell and Core-Shell Architectures

The fabrication of multi-shell and core-shell structures of Prussian blue analogues represents a sophisticated approach to designing materials with tailored properties. acs.orgnih.gov These architectures can be synthesized through methods such as a simple solution precipitation followed by an in-situ ion exchange. nih.gov

In one approach, a core of one type of hexacyanoferrate can be used as a template for the growth of a shell of another. The final product often consists of a core-shell structure where the shell and core have different compositions. acs.orgnih.gov For example, a core of sodium manganese hexacyanoferrate can be coated with a shell of sodium nickel hexacyanoferrate. nih.gov The use of chelating agents can influence the ion-exchange rate and the dissolution-reprecipitation process, thereby controlling the proportions of the core and shell structures. acs.org These complex architectures are designed to inhibit mechanical degradation and improve the electrochemical cyclability of the materials in applications like batteries. acs.orgnih.gov

Advanced Structural Characterization and Crystal Chemistry

Crystalline Structure and Lattice Parameters

Trisodium (B8492382) hexacyanoferrate, Na₃[Fe(CN)₆], is a member of the broader class of compounds known as Prussian Blue Analogues (PBAs). wikipedia.orgresearchgate.net These materials are coordination polymers characterized by a three-dimensional framework constructed from M-N-C-Fe linkages, which creates interstitial sites capable of hosting alkali ions like Na⁺. The specific crystal structure of trisodium hexacyanoferrate can vary, exhibiting different phases such as cubic, monoclinic, and rhombohedral, depending on factors like the presence of vacancies and crystal water. rsc.org

A common crystal structure for PBAs is a cubic lattice. For instance, a refined analysis of a related iron hexacyanocobaltate compound revealed a cubic structure with the space group Fm3m and a lattice parameter of a = 10.224 Å. mdpi.com However, this compound itself often crystallizes in a monoclinic system, a feature shared by many cyanoferrate complexes. The presence of interstitial sodium ions can lead to distortions from the ideal cubic geometry, resulting in lower symmetry structures. For example, the introduction of sodium ions into the framework of some iron-based hexacyanoferrates causes a rhombohedral distortion. researchgate.net

The synthesis method significantly influences the resulting crystal structure. Controlled crystallization techniques, such as diffusion-controlled methods, can yield products with well-defined cubic morphologies suitable for detailed structural analysis. The table below summarizes the crystallographic data for different phases observed in this compound and related PBAs.

PhaseCrystal SystemSpace GroupLattice Parameter (a)Reference
Cubic PBACubicFm3m10.224 Å mdpi.com
Monoclinic this compoundMonoclinic-- rsc.org
Rhombohedral PBARhombohedral-- researchgate.net

Coordination Environment of Iron and Cyanide Ligands

In the this compound complex, the iron atom is at the center of a coordination complex, bonded to six cyanide ligands. The cyanide ion (CN⁻) is a versatile ligand that can coordinate to metal ions through either the carbon or the nitrogen atom, or it can bridge between two metal centers. researchgate.net In the [Fe(CN)₆]³⁻ anion, the iron(III) ion is octahedrally coordinated to the carbon atoms of six cyanide ligands. quora.com This forms a stable, low-spin complex due to the strong ligand field of the cyanide groups. wikipedia.org

The cyanide ligands act as bridges, linking the iron centers to other metal ions (in this case, sodium or another iron atom in the broader PBA structure) through the nitrogen atoms, forming the characteristic Fe-C≡N-M framework. rsc.orguwo.ca This arrangement creates a robust, porous structure. The interaction between the metal d-orbitals and the π* orbitals of the cyanide ligand is a key factor in the stability and electronic properties of the complex.

The coordination environment can be slightly distorted from a perfect octahedron. These distortions can be influenced by factors such as the presence of interstitial cations and lattice defects. The Fe-C and C-N bond lengths are crucial parameters in defining the coordination geometry. In related hexacyanoferrate complexes, typical Fe-C bond distances are in the range of 1.9 to 2.1 Å. researchgate.net

Analysis of Lattice Defects and Vacancy Distribution

Crystals of this compound and other PBAs synthesized by common methods like co-precipitation often contain a significant number of lattice defects, most notably [Fe(CN)₆] vacancies. uwo.canih.gov These vacancies occur when a [Fe(CN)₆] unit is missing from its expected lattice position. To maintain charge neutrality, these vacant sites are often occupied by coordinated water molecules. rsc.orguwo.ca The presence of these vacancies can be as high as 25% in some structures. uwo.ca

The formation of vacancies is closely linked to the synthesis conditions. Rapid crystallization can lead to a higher concentration of defects. uwo.ca Conversely, methods that allow for slower, more controlled crystal growth can produce materials with fewer vacancies.

These [Fe(CN)₆] vacancies and the associated coordinated water have a profound impact on the material's properties. They can:

Reduce the number of active redox centers, which can affect electrochemical performance. rsc.org

Distort the crystal lattice from its ideal structure. rsc.org

Create pathways for ion migration, which can be beneficial for applications like batteries. researchgate.net

Alter the electronic structure of the material. uea.ac.uk

Interstitial water molecules can also be present within the channels of the PBA framework, in addition to the water molecules coordinated at the vacancy sites. rsc.orguwo.ca

Spectroscopic Probes of Electronic and Vibrational States

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure and lattice parameters of this compound. microanalysis.com.au By analyzing the diffraction pattern of a powdered sample, the crystal system, space group, and unit cell dimensions can be determined. mdpi.com High-resolution synchrotron XRD provides more detailed structural information, allowing for precise determination of lattice parameters and the detection of subtle phase transitions. acs.org

Operando XRD, where diffraction patterns are collected while the material is undergoing a process (such as an electrochemical reaction), is a powerful tool for studying structural changes in real-time. mdpi.comacs.org For PBAs used in battery applications, operando synchrotron XRD can track changes in lattice spacings and identify phase transformations as ions are inserted and removed from the structure. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides information about the local atomic environment around a specific element. nist.gov For this compound, EXAFS at the Fe K-edge can be used to determine the coordination number, bond distances, and degree of disorder for the iron atoms. escholarship.org This technique is particularly useful for studying materials that may lack long-range crystalline order.

EXAFS analysis can provide precise measurements of the Fe-C and Fe-N bond lengths, confirming the octahedral coordination of the iron. escholarship.org It is also sensitive to the presence of vacancies and can help to characterize the local structural changes that occur due to defects.

Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to the stretching and bending modes of molecules. In the context of this compound, Raman spectroscopy is particularly useful for probing the C≡N stretching frequency of the cyanide ligands. researchgate.net The position of the C≡N stretching band in the Raman spectrum is sensitive to the coordination environment and the oxidation state of the iron.

Changes in the Raman spectrum can indicate changes in the electronic structure and bonding within the complex. This makes it a valuable tool for studying the effects of ion insertion/extraction and the presence of defects in the PBA framework.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups and vibrational modes within a molecule. In the case of this compound, the FTIR spectrum is dominated by the vibrations of the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻. The most prominent feature is the sharp and intense absorption band corresponding to the C≡N stretching vibration, which is a hallmark of cyanide-containing compounds. For ferricyanides, this band typically appears at a higher wavenumber compared to the corresponding ferrocyanides due to the higher oxidation state of the iron center, which leads to less π-backbonding to the cyanide ligands and thus a stronger C≡N bond.

Other significant vibrations in the FTIR spectrum of this compound include the Fe-C-N bending mode and the Fe-C stretching mode. These vibrations occur at lower frequencies and provide information about the geometry and stability of the coordination complex. The precise positions of these bands can be influenced by factors such as the crystal lattice environment and the presence of any hydrated water molecules.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C≡N Stretch2114 - 2160Stretching vibration of the cyanide ligand. Its position is sensitive to the oxidation state of the iron.
Fe-CN Deformation~540Bending or deformation vibration of the iron-cyanide bond in the Fe(III) state.
Fe-C Stretch417 - 450Stretching vibration between the iron center and the carbon atom of the cyanide ligand.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within a material. For this compound, XPS is instrumental in confirming the presence of sodium, iron, carbon, and nitrogen, and in determining the oxidation state of the iron center.

The core-level spectra of each element yield characteristic binding energies. The Fe 2p spectrum is of particular interest, as it can distinguish between the Fe(II) and Fe(III) oxidation states. In this compound, the Fe 2p₃/₂ peak is expected to be around 710 eV, which is characteristic of Fe(III) in a hexacyanoferrate environment. This is a shift to a higher binding energy compared to the corresponding ferrocyanide (Fe(II)), which typically appears around 708 eV. The spectra for Na 1s, C 1s, and N 1s provide further confirmation of the compound's composition. The C 1s and N 1s spectra are primarily associated with the cyanide ligands.

Element Orbital Approximate Binding Energy (eV) Inference
Fe2p₃/₂~710Confirms the +3 oxidation state of iron.
Na1s~1072Presence of sodium ions.
C1s~285Carbon in the cyanide ligand.
N1s~398Nitrogen in the cyanide ligand.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei, in this case, the ⁵⁷Fe isotope. It provides detailed information about the oxidation state, spin state, and site symmetry of the iron atoms in a compound through the analysis of hyperfine interactions. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

For this compound, which contains low-spin Fe(III) in an octahedral cyanide ligand field, the Mössbauer spectrum typically exhibits a small, negative isomer shift relative to metallic iron. This is indicative of the +3 oxidation state and the covalent character of the Fe-C bonds. The spectrum also shows a small but distinct quadrupole splitting. This splitting arises from the interaction of the nuclear quadrupole moment with a non-zero electric field gradient at the nucleus, which in the case of the [Fe(CN)₆]³⁻ ion, is caused by a slight distortion from perfect octahedral symmetry. Studies on the closely related potassium ferricyanide (B76249) show that the quadrupole splitting is temperature-dependent, increasing as the temperature decreases.

Mössbauer Parameter Typical Value (mm/s) Interpretation
Isomer Shift (δ)~ -0.1 (relative to Fe metal)Consistent with low-spin Fe(III) in a strong ligand field.
Quadrupole Splitting (ΔE₋)0.2 - 0.5 (temperature dependent)Indicates a slight distortion of the [Fe(CN)₆]³⁻ octahedron from perfect symmetry.

Microscopic and Nanoscopic Structural Elucidation (e.g., TEM, SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the morphology, particle size, and surface features of solid materials at the micro- and nanoscale. For this compound, these methods reveal details about its crystal habit and any nanostructural characteristics.

TEM can provide even higher resolution images, allowing for the examination of the internal structure of the nanocrystals, including their crystallinity and the presence of any lattice defects. Electron diffraction patterns obtained through TEM can confirm the crystalline phase and provide information about the lattice parameters. Studies on related metal hexacyanoferrates have shown that controlled synthesis can produce well-defined nanocubes, and this morphology is expected to be achievable for this compound as well. The morphology of these crystals can be crucial for applications such as in batteries, where particle size and surface area can significantly impact electrochemical performance.

Electrochemical Phenomena and Redox Behavior of Trisodium Hexacyanoferrate

Fundamental Redox Mechanisms

The redox activity of trisodium (B8492382) hexacyanoferrate is governed by the transfer of an electron to or from the iron center, which transitions between the +2 and +3 oxidation states. This process is influenced by the immediate coordination environment of the iron ion and its interaction with the surrounding medium.

The mechanism of heterogeneous electron transfer at an electrode surface for the hexacyanoferrate couple has been a subject of extensive study. Electron transfer reactions are broadly classified into two categories: outer-sphere and inner-sphere.

In an outer-sphere electron transfer (OSET) process, the coordination sphere of the metal complex remains intact during the electron transfer event. The electron tunnels through space between the electrode and the complex, with no direct chemical bond formation between the reactant and the electrode surface. mdpi.comwikipedia.org This mechanism is often associated with redox couples that undergo slow ligand exchange. mdpi.com The hexacyanoferrate II/III system is frequently used as a model for outer-sphere electron transfer. jcsp.org.pk

Conversely, an inner-sphere electron transfer (ISET) mechanism involves the formation of a direct bond or a bridging ligand between the reactant and the electrode surface. mdpi.com This pathway often occurs when a ligand can mediate the electron transfer. While the hexacyanoferrate couple is often considered an outer-sphere reactant, its behavior can be more complex. mdpi.com Studies have shown that its electron transfer characteristics can be sensitive to the electrode surface, the nature of the cation in the electrolyte, and the presence of surface films, sometimes exhibiting inner-sphere characteristics. mdpi.comresearchgate.net This has led to the suggestion that the hexacyanoferrate II/III system should be considered a surface-sensitive or "multi-sphere" redox probe. researchgate.net

The complexation of the iron ion by six cyanide ligands to form the stable [Fe(CN)₆]³⁻ anion is crucial to its redox behavior. The strong ligand field provided by the cyanide ions results in a low-spin d⁵ electronic configuration for Fe(III) and d⁶ for Fe(II). mdpi.com This stable coordination environment influences the redox potential of the couple.

The nature of the cation in the electrolyte and the solvent can significantly impact the redox potential. nih.gov This is due to ion pairing effects between the cation and the anionic hexacyanoferrate complexes. Different cations can stabilize the oxidized and reduced forms of the complex to varying degrees, thereby shifting the formal potential of the redox couple. For instance, transferring the [Fe(CN)₆]³⁻/⁴⁻ couple from water to acetonitrile (B52724) can shift the reduction potential by almost 1 V. nih.gov This tunability of the redox potential through the choice of solvent or supporting electrolyte cation makes the hexacyanoferrate system a versatile redox mediator. nih.gov

Electrochemical Characterization Techniques

A variety of electrochemical techniques are employed to study the redox behavior of trisodium hexacyanoferrate. These methods provide valuable information about the kinetics and thermodynamics of the electron transfer process.

Cyclic voltammetry is a widely used technique to investigate the electrochemical properties of the hexacyanoferrate couple. phadkeinstruments.comnih.gov In a typical cyclic voltammogram of a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEₚ) is theoretically 59/n mV (where n is the number of electrons transferred) at 25 °C. mdpi.com For the hexacyanoferrate couple, this value is expected to be close to 59 mV. However, experimental values can vary depending on the electrode material and experimental conditions. mdpi.com

The scan rate in cyclic voltammetry experiments also provides important information. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. jcsp.org.pk Studies on the hexacyanoferrate system often show this linear relationship, confirming that the reaction is primarily limited by the diffusion of the electroactive species to the electrode surface. jcsp.org.pkphadkeinstruments.com

Below is a table summarizing typical data obtained from cyclic voltammetry studies of the hexacyanoferrate system at various scan rates.

Scan Rate (mV/s)Anodic Peak Current (μA)Cathodic Peak Current (μA)ΔEₚ (mV)
205.8-5.675
509.1-8.880
10012.8-12.488
15015.6-15.195
20018.0-17.4102

Note: The data in this table is illustrative and compiled from typical results presented in electrochemical literature. currentseparations.com

Chronoamperometry is another electrochemical technique used to study this compound. In this method, a potential step is applied to the working electrode, and the resulting current is measured as a function of time. For a diffusion-controlled process, the current follows the Cottrell equation, where the current decays as the inverse square root of time (t⁻¹/²). mdpi.com This technique can be used to determine the diffusion coefficient of the hexacyanoferrate ions. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrochemical systems. mdpi.comnih.gov In an EIS experiment, a small amplitude sinusoidal potential is applied to the electrode at various frequencies, and the resulting current response is measured. metrohm.com The data is often represented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.

For the hexacyanoferrate redox couple, the Nyquist plot typically exhibits a semicircle at high frequencies followed by a straight line at a 45° angle at low frequencies. nih.gov The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer. The straight line, known as the Warburg impedance, is characteristic of a process limited by diffusion. nih.gov EIS allows for the detailed characterization of the electrode-electrolyte interface, including the double-layer capacitance and the charge transfer kinetics. mdpi.comnih.gov

Galvanostatic Charge-Discharge Measurements

Galvanostatic charge-discharge (GCD) is a fundamental electrochemical technique used to evaluate the capacity, cycling stability, and voltage characteristics of electrode materials. In this method, a constant current is applied to the electrochemical cell, and the resulting potential is measured over time. For materials like this compound, GCD provides critical insights into their performance, particularly when utilized in energy storage applications such as sodium-ion batteries.

The charge-discharge profiles of hexacyanoferrate-based cathodes typically exhibit distinct voltage plateaus, which correspond to the redox reactions of the iron centers (Fe²⁺/Fe³⁺) during the insertion and extraction of sodium ions. The length of these plateaus is indicative of the material's specific capacity, while the potential at which they occur determines the energy density of the battery.

Several studies have investigated the galvanostatic charge-discharge behavior of sodium iron hexacyanoferrate materials. For instance, insoluble Prussian blue, Fe₄[Fe(CN)₆]₃, has been shown to deliver a high initial storage capacity of 146 mAh g⁻¹ at a current rate of 20 mA g⁻¹. rsc.org Similarly, a sodium-rich sodium iron hexacyanoferrate has demonstrated a high specific capacity of 150 mAh·g⁻¹ with remarkable cycling performance, retaining 90% of its capacity after 200 cycles. researchgate.netsciopen.com

The following table summarizes the galvanostatic charge-discharge characteristics of various sodium iron hexacyanoferrate-based cathode materials from different studies.

MaterialCurrent DensitySpecific Capacity (mAh g⁻¹)Capacity RetentionNumber of Cycles
Insoluble Prussian Blue (Fe₄[Fe(CN)₆]₃)20 mA g⁻¹146--
Na-rich Sodium Iron Hexacyanoferrate-15090%200
Vanadium Ferrocyanide Prussian Blue (VFPB1)50 mA g⁻¹~7082.5%100

Applications in Electrochemical Sensing and Probing

This compound and its related hexacyanoferrate(II)/(III) redox couple are widely employed in electrochemical sensing and as probes to characterize electrode surfaces. mdpi.com Their well-defined and reversible redox behavior makes them ideal for these applications.

The hexacyanoferrate(II)/(III) redox couple is frequently used as a standard to assess the properties of electrode surfaces. mdpi.com The kinetics of the electron transfer process for this couple are highly sensitive to the state of the electrode surface, including its cleanliness, composition, and the presence of any modifications. By analyzing the cyclic voltammogram of the hexacyanoferrate couple, researchers can gain insights into the electrochemical activity of the electrode material being studied. Deviations from ideal reversible behavior, such as an increased peak-to-peak separation, can indicate a slow electron transfer rate, which may be due to surface fouling or the inherent properties of the electrode material.

The electrochemically active surface area (ECSA) is a crucial parameter for evaluating the performance of electrocatalysts and electrode materials. researchgate.netjeires.comosf.io The hexacyanoferrate redox couple can be utilized to estimate the ECSA based on the Randles-Sevcik equation, which relates the peak current in a cyclic voltammogram to the electrode area, the concentration of the redox species, and the scan rate. By using a redox probe with a known diffusion coefficient, the ECSA can be calculated from the measured peak current. This method provides a more accurate measure of the surface area available for electrochemical reactions compared to the geometric area. researchgate.netosf.io

Hexacyanoferrates are integral components in the development of electrochemical sensors and biosensors. They can act as electron mediators, facilitating the transfer of electrons between an enzyme and an electrode surface. This is particularly useful in biosensors for detecting analytes like glucose or hydrogen peroxide. researchgate.netdntb.gov.ua For example, Prussian blue-modified electrodes have been used to create highly sensitive amperometric biosensors. dntb.gov.ua Furthermore, metal hexacyanoferrate nanoparticles, such as tin hexacyanoferrate, have been employed to construct electrochemical sensors for the sensitive determination of hydrogen peroxide. researchgate.net The electrocatalytic properties of these materials enable the detection of analytes at low concentrations. researchgate.net

Integration in Energy Storage Systems

This compound and its analogues, commonly referred to as Prussian blue analogues (PBAs), are highly promising cathode materials for sodium-ion batteries (SIBs). nih.govrsc.org Their appeal stems from their low cost, the abundance of their constituent elements (sodium and iron), and their robust crystal structure that allows for the reversible insertion and extraction of sodium ions. rsc.orgnih.gov

The open-framework structure of PBAs provides large interstitial sites that can accommodate sodium ions with minimal volume change during cycling, leading to excellent structural stability and long cycle life. nih.gov Researchers have explored various compositions of sodium metal hexacyanoferrates to optimize their electrochemical performance. For instance, increasing the sodium content in sodium iron hexacyanoferrate has been shown to enhance the specific capacity. researchgate.netsciopen.com

The electrochemical performance of several hexacyanoferrate-based cathode materials for SIBs is summarized in the table below.

Cathode MaterialInitial Specific Capacity (mAh g⁻¹)Cycling StabilityReference
Insoluble Prussian Blue (Fe₄[Fe(CN)₆]₃)146- rsc.org
Na-rich Sodium Iron Hexacyanoferrate15090% retention after 200 cycles researchgate.netsciopen.com
Vanadium Ferrocyanide Prussian Blue (VFPB1)~7082.5% retention after 100 cycles nih.gov
Na₄Fe(CN)₆/NaCl solid solution-Enhanced electrochemical performance rsc.org

While pure sodium ferrocyanide (Na₄Fe(CN)₆) has a high theoretical capacity, its high solubility in common battery electrolytes limits its practical application. nih.gov To overcome this, researchers have focused on insoluble PBAs and composite materials. For example, combining Na₄Fe(CN)₆ with carbon or creating a solid solution with NaCl has been shown to improve stability and electrochemical performance. nih.govrsc.org

Influence of Crystal Structure and Defects on Electrochemical Performance

The electrochemical performance of this compound as a cathode material in sodium-ion batteries is intrinsically linked to its crystal structure and the presence of crystalline defects. These factors significantly impact key performance metrics such as capacity, cyclability, and rate capability.

The open-framework crystal structure of this compound is advantageous for hosting sodium ions, providing a three-dimensional network for their transport. However, the precise crystallographic phase and the degree of crystallinity play a crucial role. Materials with higher crystallinity generally exhibit enhanced electrochemical performance. For instance, highly crystalline iron hexacyanoferrate nanocubes have demonstrated superior performance compared to their low-quality, less crystalline counterparts. This is attributed to a more ordered and stable structure that facilitates reversible sodium ion intercalation and de-intercalation.

Crystalline defects, particularly [Fe(CN)6] vacancies and coordinated water molecules within the lattice, are common in this compound synthesized by co-precipitation methods. These defects can have a detrimental effect on electrochemical performance. [Fe(CN)6] vacancies disrupt the integrity of the framework, reducing the number of active sites for sodium ion storage and potentially leading to structural collapse during cycling. This results in diminished specific capacity and poor cycling stability.

The presence of water in the crystal lattice can also negatively affect performance by impeding ion transport and leading to lower coulombic efficiency and poor cycling stability. Strategies to mitigate these issues include synthesizing materials with low water content and fewer vacancies. For example, sodium-rich sodium iron hexacyanoferrate with a high Na content of 1.63 per formula unit has been shown to deliver a high specific capacity of 150 mAh·g⁻¹ with 90% capacity retention after 200 cycles. dongguk.edu

Furthermore, controlling the morphology and surface facets of this compound particles can influence their electrochemical behavior. For instance, in zinc hexacyanoferrate, a related Prussian blue analogue, particles with a greater proportion of specific surface facets demonstrated improved rate capability and cyclic stability, suggesting that ion diffusion and material dissolution are closely linked to surface structure. researchgate.net

Recent research has focused on "vacancy repairing" strategies to heal the defects in the iron hexacyanoferrate framework. These methods have been shown to reinforce the crystalline structure, suppress side reactions with the electrolyte, and inhibit the dissolution of iron ions during cycling, leading to significantly improved cycling stability. researchgate.net

Below is a data table summarizing the impact of crystal structure and defects on the electrochemical performance of this compound and its analogues.

MaterialKey Structural/Defect FeatureSpecific Capacity (mAh·g⁻¹)CyclabilityRate Capability
Na-rich Sodium Iron HexacyanoferrateHigh Na content (1.63 per formula)15090% capacity retention after 200 cycles-
NaFeFe(CN)6 (Solid Reaction)Low water content153.6 (initial)80.3% capacity retention over 200 cycles at 0.1C96.8 mAh·g⁻¹ at 1C
Iron Hexacyanoferrate (Vacancy Repaired)Reduced [Fe(CN)6] vacancies13183% capacity retention after 500 cycles103 mAh·g⁻¹ at 10C
Fe4[Fe(CN)6]3High crystallinity146 at 20 mA·g⁻¹--
Coordination Engineered Fe-HCFLow coordinated water99.3 at 500 mA·g⁻¹Capacity retention of ~70% after 10,000 cycles at 20C51 mAh·g⁻¹ at 10 A·g⁻¹

Ion Insertion/Extraction Kinetics in Open Frameworks

The large interstitial sites within the cubic lattice of this compound allow for relatively facile transport of Na+ ions. This structural characteristic is a significant advantage, as it can support high current densities, which is crucial for fast charging and discharging of batteries. The rate of ion diffusion is, however, influenced by several factors including the specific crystal structure, the presence of defects, and the particle size and morphology.

Theoretical studies based on first-principles calculations have indicated that the electronic structure of iron hexacyanoferrate changes significantly upon sodium insertion. Bare iron hexacyanoferrate can behave as an insulator, but with the insertion of sodium, its electronic conductivity increases, which in turn facilitates better kinetics in the lower voltage range of electrochemical cycling. rsc.org

The presence of water molecules within the crystal structure can impede the diffusion of sodium ions, thereby slowing down the insertion and extraction kinetics. Similarly, [Fe(CN)6] vacancies can disrupt the diffusion pathways, leading to sluggish kinetics. Therefore, synthesizing this compound with a low defect concentration and minimal water content is crucial for achieving high rate performance.

The diffusion coefficient of sodium ions in hexacyanoferrate-based materials is a key parameter for quantifying the ion insertion/extraction kinetics. While specific values for this compound are not always readily available in the literature, studies on related Prussian blue analogues provide insights. For instance, in potassium manganese hexacyanoferrate, diffusion coefficients were determined to be in the order of 10-13 cm2 s-1. pnas.org It is important to note that the diffusion coefficient can vary depending on the state of charge of the material.

The table below presents some findings related to the ion insertion and extraction kinetics in this compound and similar open-framework structures.

Material/SystemKey Finding Related to KineticsReported Diffusion Coefficient (cm²·s⁻¹)
Iron HexacyanoferrateBare material is an insulator; Na insertion enhances electronic conduction and improves kinetics. rsc.org-
Potassium Manganese HexacyanoferrateDiffusion coefficients determined by potentiostatic intermittent titration. pnas.org10⁻¹³
Coordination Engineered Fe-HCFUnique open-channel structure facilitates fast ion transport.-

Comparison with Lithium-Ion Battery Systems

When evaluating this compound as a cathode material for sodium-ion batteries, a comparison with established lithium-ion battery (LIB) systems is essential. This comparison typically revolves around key performance metrics, cost, and safety.

The primary advantage of sodium-ion batteries utilizing this compound lies in the abundance and low cost of sodium compared to lithium. Lithium resources are geographically concentrated and their cost has been rising, whereas sodium is widely available and significantly cheaper. This cost advantage is a major driver for the research and development of sodium-ion batteries for large-scale energy storage applications where cost is a more critical factor than energy density.

In terms of safety, sodium-ion batteries are often considered to have potential advantages over their lithium-ion counterparts. The chemistry of sodium-ion systems can be more stable, with a lower risk of thermal runaway.

The cycle life of this compound cathodes can be excellent, with some studies reporting thousands of cycles with minimal capacity fade. This long-term stability is crucial for applications such as grid-scale energy storage.

The table below provides a comparative overview of the performance characteristics of this compound-based sodium-ion batteries and common lithium-ion battery systems.

ParameterThis compound (Na-ion)Lithium Iron Phosphate (LFP) (Li-ion)Lithium Cobalt Oxide (LCO) (Li-ion)
Theoretical Specific Capacity (mAh·g⁻¹)~170~170~274
Practical Specific Capacity (mAh·g⁻¹)100 - 150 dongguk.edu140 - 160150 - 180
Average Voltage (V)~3.2~3.2-3.4~3.7
Energy Density (Wh·kg⁻¹)Lower than LCOComparable to Na-ionHigher
Cycle LifeExcellent (thousands of cycles reported)Excellent (thousands of cycles)Good (500-1000 cycles)
CostPotentially lower due to abundant sodiumRelatively low cost for LIBsHigher due to cobalt
SafetyPotentially higherVery goodConcerns with thermal runaway

Catalytic Applications and Mechanisms of Trisodium Hexacyanoferrate

Redox Catalysis and Electron Transfer Processes

The catalytic activity of trisodium (B8492382) hexacyanoferrate is fundamentally linked to its function as an outer-sphere electron transfer agent. rjlbpcs.com In this mechanism, an electron is transferred from a substrate to the metal complex without the formation of a direct chemical bond between them. rjlbpcs.com The hexacyanoferrate(III) ion is a substitution-inert complex, meaning it does not readily exchange its cyanide ligands, which makes the outer-sphere pathway dominant. rjlbpcs.com The redox potential of the Fe(III)/Fe(II) couple can be influenced by factors such as the nature of the cation present in the solution. rsc.org This redox system is widely used as an electrochemical standard for investigating electron transfer mechanisms and characterizing electrode surfaces. mdpi.com

Hexacyanoferrate(III) is a selective oxidant capable of reacting with a variety of organic functional groups, including phenols, amines, and aldehydes. rjlbpcs.com Its application in the oxidation of aniline (B41778) derivatives, such as aralkyl tertiary amines, has been a subject of detailed kinetic studies. For instance, the oxidation of para-substituted N,N-dimethylbenzylamines by alkaline potassium hexacyanoferrate(III) proceeds slowly at room temperature. rsc.org

The reaction kinetics follow a second-order rate law, being first order with respect to both the amine and the hexacyanoferrate(III) concentration. rsc.org

Rate Law: -d[Fe(CN)₆³⁻]/dt = k[Amine][Fe(CN)₆³⁻]

The proposed mechanism suggests that the reaction is governed by the acidity of the α-hydrogens on the amine. The process involves the loss of an electron from the nitrogen atom of the amine to the ferricyanide (B76249) ion, forming a radical cation. This is followed by the abstraction of an α-hydrogen atom, leading to dealkylation or debenzylation of the amine to produce the corresponding aldehyde. rsc.org The oxidation of other cyclic amines, such as piperidine (B6355638) and morpholine, by hexacyanoferrate(III) in a basic medium also results in the formation of lactams. najah.edu

SubstrateOxidantMediumKey Findings
N,N-dimethylbenzylaminesPotassium Hexacyanoferrate(III)Aqueous AlkalineReaction is first order in both amine and oxidant; mechanism controlled by α-hydrogen acidity. rsc.org
Piperidine, MorpholinePotassium Hexacyanoferrate(III)Aqueous NaOHFour moles of oxidant consumed per mole of amine to produce the corresponding lactams. najah.edu
PiperazinePotassium Hexacyanoferrate(III)Aqueous NaOHReaction is first order in both oxidant and substrate; eight moles of oxidant consumed per mole of amine. najah.edu

The reduction of the ferricyanide ion ([Fe(CN)₆]³⁻) to the ferrocyanide ion ([Fe(CN)₆]⁴⁻) is a fundamental single-electron transfer process. stellarnet.us This reaction can be initiated by various reducing agents, including sodium thiosulfate, borohydride (B1222165) ions, and ascorbic acid. stellarnet.usnih.govmontclair.edu The redox chemistry is known to be complex and can be dependent on the pH of the solution. researchgate.net

This reduction can be significantly catalyzed by metal nanoparticles, such as gold (Au). nih.gov In such systems, the nanoparticles act as an electron relay or reservoir. For example, in the reduction of ferricyanide by borohydride ions, the borohydride first injects electrons onto the gold nanoparticles. Subsequently, ferricyanide ions diffuse to the nanoparticle surface and are reduced by these excess surface electrons. nih.gov This catalytic pathway can alter the kinetics of the reaction; the uncatalyzed reaction is zero-order with respect to the hexacyanoferrate(III) concentration, while the gold-catalyzed reaction is first-order. nih.gov

Photocatalytic Enhancements and Plasmonic Catalysis

The catalytic efficiency of the hexacyanoferrate system can be dramatically enhanced through photocatalysis, particularly when coupled with plasmonic nanomaterials. Plasmonic catalysis utilizes the localized surface plasmon resonance (LSPR) of metal nanoparticles, such as gold, to drive or accelerate chemical reactions with light. nih.govmdpi.com

The reduction of ferricyanide to ferrocyanide is a model reaction for studying plasmonic catalysis. nih.gov When colloidal gold nanoparticles (Au-NPs) are irradiated with visible light at their LSPR wavelength, the rate of ferricyanide reduction is significantly increased. nih.govmdpi.com This enhancement is observed for Au-NPs of various sizes (e.g., 15 nm and 30 nm) and shapes (e.g., nanospheres and nanocages). mdpi.comacs.org

Two primary mechanisms have been proposed for this plasmonic enhancement: a photothermal effect, where the light absorbed by the nanoparticles is converted into heat, thereby increasing the reaction rate, and a non-thermal mechanism involving the generation of energetic charge carriers. nih.govresearchgate.net Studies have shown that the activation energy for the reaction can be similar whether the system is heated conventionally or through plasmonic photothermal heating, suggesting a thermal pathway. acs.org However, compelling evidence also points toward a dominant role for non-thermal effects. nih.govmdpi.comresearchgate.net

The non-thermal pathway is driven by the generation of "hot electrons." Upon LSPR excitation, the absorbed light energy creates a population of highly energetic electrons within the gold nanoparticle. aip.org These hot electrons can be transferred to an adjacent acceptor molecule with a suitable energy level before they thermalize (lose their energy as heat). aip.org

In the ferricyanide system, hot electrons generated in the Au-NP are transferred to ferricyanide ions at the nanoparticle-solution interface, causing their reduction to ferrocyanide. mdpi.comaip.org A key piece of evidence supporting this mechanism is the observation that the plasmon-induced reduction of ferricyanide can occur even in the absence of a chemical reducing agent like sodium thiosulfate. nih.govmdpi.comresearchgate.net This demonstrates that the hot electrons themselves are sufficient to drive the reaction. The electron transfer process may not be purely outer-sphere, as some studies suggest that ferricyanide ions adsorb onto the gold surface, facilitating a more efficient inner-sphere transfer of low-energy electrons. nih.gov

Catalytic SystemPhenomenonProposed MechanismKey Evidence
Au-NPs + Ferricyanide + ThiosulfateLight-enhanced reaction rate nih.govmdpi.comPlasmonic Heating / Hot Electron Transfer nih.govacs.orgActivation energy analysis; comparison of light vs. dark conditions. acs.orgresearchgate.net
Au-NPs + Ferricyanide (no reducing agent)Light-induced reduction mdpi.comresearchgate.netHot Electron Transfer mdpi.comaip.orgReaction proceeds without a chemical reducing agent, proving the role of photo-generated electrons. nih.govmdpi.comresearchgate.net

Heterogeneous Catalysis

While many catalytic applications of trisodium hexacyanoferrate occur in a homogeneous solution, its derivatives, known as Prussian Blue Analogues (PBAs), are effective as solid-phase, heterogeneous catalysts. These materials possess a robust, three-dimensional open framework structure that is advantageous for catalytic applications.

A notable example is the use of indium hexacyanoferrate (InHCF) nanoparticles as a cocatalyst on the surface of other photocatalytic materials. kyoto-u.ac.jp For instance, when InHCF nanoparticles are loaded onto a tantalum oxynitride (TaON) photocatalyst, they drastically enhance the rate of photocatalytic hydrogen (H₂) evolution. kyoto-u.ac.jp In this Z-scheme water splitting system, the TaON absorbs visible light to generate electron-hole pairs. The photogenerated holes are transferred to the InHCF nanoparticles, which then facilitate the oxidation of Fe²⁺ ions to Fe³⁺ in the surrounding solution. This efficient utilization of holes prevents their recombination with electrons, freeing the electrons to reduce protons and produce H₂. The InHCF acts as a solid-state hole mediator, activating the otherwise inefficient TaON surface for the necessary redox reaction. kyoto-u.ac.jp

Degradation of Organic Pollutants

This compound and its analogues function as effective catalysts, particularly in advanced oxidation processes for the degradation of persistent organic pollutants in wastewater. researchgate.net The mechanism often involves a photo-Fenton type reaction, where the iron complex catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (HO•), which are powerful oxidizing agents capable of mineralizing organic molecules. figshare.comnih.gov

The catalytic performance is demonstrated in the degradation of various pollutants. For instance, Prussian blue microcrystals have been successfully employed as photo-Fenton reagents to break down dyes like rhodamine B. figshare.com The key to this process is the generation of reactive oxygen species (ROS) driven by the different oxidation states of iron within the catalyst's structure. nih.govresearchgate.net In addition to oxidation, PBAs can also catalyze reduction reactions. A novel PBA nanocatalyst demonstrated high efficiency in the reduction of the toxic environmental pollutant 4-nitroaniline (B120555) (4-NA) to the less harmful p-phenylenediamine (B122844) (p-PDA), achieving complete reduction in 270 seconds. acs.org

The table below summarizes the research findings on the catalytic degradation of organic pollutants using hexacyanoferrate-based catalysts.

PollutantCatalyst TypeReaction TypeKey Findings
Rhodamine BPrussian Blue MicrocrystalsPhoto-Fenton OxidationSuperior catalytic performance with specific morphologies; HO• identified as the primary reactive species. figshare.com
4-Nitroaniline (4-NA)PBA (CoTCNi/HCCr) NanoparticlesCatalytic ReductionComplete reduction achieved in 270 seconds; reaction rate constant (k) of 0.0103 s⁻¹. acs.org

Oxygen Evolution Reactions (OER)

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in electrochemical water splitting for hydrogen production. rsc.orgbohrium.comrsc.org this compound and related PBAs have emerged as promising, cost-effective electrocatalysts for OER, serving as alternatives to expensive noble-metal oxides. mdpi.com While pristine PBAs can exhibit high charge resistivity, they are frequently used as precursors or templates to synthesize highly active derivative materials, such as bimetallic oxides. mdpi.comacs.org

The strategy of using PBAs as templates allows for precise control over the composition and distribution of metal centers, which is crucial for catalytic activity. acs.org For example, iron-cobalt mixed oxides derived from an FeCo-PBA precursor showed significantly enhanced OER performance compared to single metal oxides. acs.org Furthermore, the development of advanced structures like high-entropy rare-earth PBAs has led to exceptional OER activity. A NiFeLaMoCo-PBA catalyst achieved a low overpotential of 244 mV at a current density of 10 mA cm⁻² and demonstrated high stability. rsc.org The improved performance is attributed to optimized electron transport and synergistic effects between the multiple metal components. rsc.org

The following table presents a comparison of the OER electrocatalytic performance of various PBA-based materials.

CatalystOverpotential (at 10 mA cm⁻²)Tafel Slope (mV dec⁻¹)
FeCo Oxide (PBA-derived)310 mVNot specified
Fe Oxide (PBA-derived)349 mVNot specified
Co Oxide (PBA-derived)370 mVNot specified
NiFeLaMoCo-PBA244 mV32 mV dec⁻¹

Catalyst Design and Engineering

The catalytic efficacy of this compound and its analogues is not solely dependent on their chemical composition but is also profoundly influenced by their physical and structural properties. nih.gov Strategic design and engineering of these catalysts at the nanoscale are crucial for optimizing performance, stability, and reusability. acs.org

Role of Morphology and Structure in Catalytic Activity

In a study comparing PB microcrystals with different shapes, hexapods and hexapod stars exhibited superior photo-Fenton catalytic performance compared to pristine microcubes. figshare.com This enhancement was attributed to their higher specific surface areas and the greater exposure of catalytically active FeIII–NC coordination sites on their surfaces. figshare.com The open-framework structure inherent to all PBAs is also advantageous, as it creates channels that facilitate the transport of reactants and products to and from the active sites. mdpi.com The ability to engineer hollow structures or other complex architectures from PBA precursors further allows for more effective exposure of these active sites. mdpi.combohrium.com

The table below illustrates the impact of morphology on the degradation of Rhodamine B.

Catalyst MorphologyReaction Time for ~100% Degradation
PB Microcubes~120 min
PB Hexapods (PB-hpds)~60 min

Reusability and Stability of Catalytic Systems

For practical applications, the long-term stability and reusability of a catalyst are paramount. nih.gov A significant challenge for PBAs is their potential for structural degradation, which can occur through mechanisms like the dissolution of metal ions or structural collapse during repeated catalytic cycles. acs.orgresearchgate.netacs.org

Despite these challenges, research has demonstrated the robust reusability of PBA-based catalysts in various applications. In the reduction of 4-nitroaniline, a PBA nanocatalyst was reused for five consecutive cycles and retained approximately 95% of its catalytic activity in the final cycle, with only a slight increase in the total reaction time. acs.org In another notable finding, reused Prussian blue hexapods showed even more efficient performance in decomposing rhodamine B compared to the fresh catalyst. figshare.com For OER applications, high-entropy PBAs have shown excellent operational stability, maintaining a high current density for 48 hours in a strong alkaline solution. rsc.org

Strategies to enhance stability include synthesizing composites, such as introducing gold nanoparticles to improve conductivity and durability, and modifying electrolyte composition to suppress the dissolution of metal ions from the catalyst's framework. acs.orgacs.orgrsc.org

The following table summarizes findings on the stability and reusability of PBA catalytic systems.

ApplicationCatalystReusability/Stability TestResult
4-NA ReductionPBA (CoTCNi/HCCr)5 consecutive cycles~95% reduction efficiency in the 5th cycle. acs.org
Rhodamine B DegradationPB HexapodsReusability testReused catalyst showed enhanced performance. figshare.com
Oxygen Evolution ReactionNiFeLaMoCo-PBA48-hour chronopotentiometryStable operation at 50 mA cm⁻². rsc.org

Integration in Materials Science for Advanced Technologies

The application of trisodium (B8492382) hexacyanoferrate in materials science is primarily centered on its use as a building block for complex structures with tailored functionalities. Its ability to form robust frameworks and interact with a variety of other materials makes it a substance of significant scientific and technological interest.

Development of Prussian Blue Analogs (PBAs)

Trisodium hexacyanoferrate is a fundamental precursor in the synthesis of Prussian Blue Analogs (PBAs), a class of metal-organic frameworks with a characteristic cubic structure. These materials are renowned for their diverse applications, including in energy storage and catalysis.

The design of PBA frameworks using this compound allows for a high degree of tunability. The hexacyanoferrate anion, [Fe(CN)₆]³⁻, acts as a rigid and stable building block that coordinates with various metal ions to form a three-dimensional open-framework structure. The choice of the metal salt that reacts with this compound, along with the control of synthesis parameters such as precursor concentration, temperature, and pH, directly influences the resulting PBA's composition, crystallinity, defect density, and particle size.

This tunability is crucial for tailoring the material's properties for specific applications. For instance, in the context of battery materials, controlling the number of vacancies and the crystal water content in the PBA lattice, which can be influenced by the hexacyanoferrate precursor, is essential for optimizing specific capacity and cycling stability. Research has shown that the electronic properties of PBAs can be finely tuned by varying the cyanide precursors, which in turn affects their catalytic activity.

A comparative overview of how synthesis parameters using a hexacyanoferrate precursor can affect PBA properties is presented below:

Synthesis ParameterEffect on PBA Properties
Precursor Concentration Influences particle size and crystallinity. Higher concentrations can lead to faster precipitation and smaller, more numerous particles.
Temperature Affects crystal growth rate and the number of defects. Higher temperatures can promote the formation of more crystalline structures with fewer vacancies.
pH Can alter the oxidation state of the metal ions and the stability of the hexacyanoferrate complex, impacting the final composition.
Choice of Metal Salt Determines the elemental composition of the PBA, which dictates its electrochemical and magnetic properties.

Hybrid Organic-Inorganic Materials

This compound is also instrumental in the creation of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities.

One notable example is the formation of a hybrid material composed of polyaniline (an organic conducting polymer) and the hexacyanoferrate anion. researchgate.net In this molecular hybrid, the electroactive hexacyanoferrate anion is anchored within the polymer matrix. researchgate.net This integration results in a functional material that harnesses the redox activity of the hexacyanoferrate species. researchgate.net Such hybrid materials have shown promise as cathode materials in rechargeable lithium batteries, exhibiting high specific charges and good cyclability. researchgate.net The transport properties of these hybrids, including the apparent diffusion coefficient and activation energy, have been studied to understand the movement of ions within the material. researchgate.net

Advanced Composite Materials

The incorporation of this compound-derived materials into composites is a growing area of research aimed at developing materials with enhanced properties for a variety of applications.

Incorporation into Nanostructures for Enhanced Performance

The synthesis of nanostructured materials using this compound as a precursor is a key strategy for enhancing performance in various applications. The resulting nanomaterials, often in the form of PBA nanoparticles, nanocubes, or nanorods, offer high surface areas and shortened diffusion pathways, which are advantageous for catalysis and energy storage.

For example, mesoporous cobalt hexacyanoferrate nanocubes have been synthesized and demonstrated to have high performance as supercapacitor electrodes. The nanostructure provides more active sites for ion adsorption and exchange, facilitating rapid charge and ion transportation at the electrode-electrolyte interface. Similarly, the catalytic efficiency of mixed metal hexacyanoferrate nanoparticles has been shown to be superior to that of bulk materials, with applications as peroxidase mimetics in biosensors. The ability to control the size and morphology of these nanostructures by adjusting synthesis conditions, including the concentration of the hexacyanoferrate precursor, is crucial for optimizing their performance.

Research findings have highlighted the following enhancements in nanostructured materials derived from hexacyanoferrate precursors:

NanostructureEnhanced PerformanceApplication
Mesoporous Cobalt Hexacyanoferrate NanocubesHigh specific capacitance and rate capabilitySupercapacitors
Mixed Metal Hexacyanoferrate NanoparticlesIncreased catalytic efficiencyPeroxidase mimetics, Biosensors
Ni/Mn Hexacyanoferrate Microcubes and NanorodsHigh areal capacity and excellent cycling stabilityAsymmetric Supercapacitors

Fabrication of Self-Assembled Monolayers

This compound, or more broadly the hexacyanoferrate(II/III) redox couple, plays a significant role in the study and modification of self-assembled monolayers (SAMs). SAMs are ordered molecular assemblies that form spontaneously on a substrate and are used to control the interfacial properties of materials.

The hexacyanoferrate redox probe is commonly used in electrochemical impedance spectroscopy to characterize the integrity and charge transfer properties of SAMs. researchgate.net Interestingly, studies have shown that the hexacyanoferrate solution itself can influence the characteristics and stability of the SAM. researchgate.net For instance, in the presence of light, hexacyanoferrate solutions can lead to a gradual removal of thiol-based SAM molecules from a gold substrate. researchgate.net This effect is thought to be due to the etching of the gold substrate by cyanide ions that may be present in the solution or generated through photochemical processes, particularly at defect sites or pinholes within the monolayer. researchgate.net This interaction underscores the importance of understanding the chemistry between the characterization probe and the material being studied.

Novel Architectures and Frameworks

Beyond the conventional cubic structure of Prussian Blue Analogs, the use of this compound as a building block is being explored for the creation of more complex and novel material architectures. These advanced frameworks offer unique properties and potential for new applications.

Researchers are investigating methods to create hierarchical and multi-dimensional structures based on hexacyanoferrate chemistry. This includes the synthesis of core-shell structures, where a core of one PBA is coated with a shell of another, and the fabrication of hollow or porous nanostructures by using PBAs as sacrificial templates. These novel architectures can exhibit enhanced catalytic activity, improved stability in electrochemical cycling, and unique host-guest chemistry. The ability to design and construct these intricate frameworks relies on a deep understanding of the coordination chemistry of the hexacyanoferrate anion and its interactions with various metal ions under different reaction conditions. The development of these novel architectures opens up new possibilities for the application of this compound-derived materials in fields such as selective separation, advanced catalysis, and targeted drug delivery.

Open Framework Structures for Ion Transport

The efficacy of this compound in applications such as sodium-ion batteries is fundamentally linked to its open-framework crystal structure. researchgate.netnih.gov This structure is characterized by a three-dimensional network of iron centers linked by cyanide ligands, creating large interstitial spaces and channels. These channels provide facile pathways for the diffusion of ions, a critical requirement for high-performance electrode materials. nih.gov

The open nature of this framework allows for the rapid intercalation and deintercalation of sodium ions with minimal structural strain, which is essential for fast charging and discharging capabilities and long-term cycling stability. nih.gov The dimensions of these ionic channels are suitable for the transport of Na+ ions, contributing to high ionic conductivity. Research has shown that this unique open-channel structure is a key factor in facilitating fast ion transport and maintaining the stability of the framework during electrochemical cycling. nih.gov The ability to sustain high rates of ion transport is a direct consequence of this structural feature, enabling devices that can be fully charged in very short periods. nih.gov

Table 1: Research Findings on Ion Transport in Hexacyanoferrate Analogues

Feature Observation Implication for Advanced Technologies
Crystal Structure Open-framework with large interstitial channels. nih.gov Facilitates rapid diffusion of sodium ions, enabling high power density and fast charging in batteries. nih.gov
Ion Transport High mobility of Na+ ions within the framework. nih.gov Leads to high ionic conductivity and excellent rate capability in electrochemical energy storage devices. nih.gov

| Structural Stability | The framework remains stable during repeated ion insertion and removal. nih.gov | Contributes to a long cycle life and high durability for battery applications. nih.gov |

Engineering of Interstitial Sites and Vacancies

The crystal lattice of this compound is not always perfect and often contains vacancies, specifically where a [Fe(CN)6] group is absent, leaving a vacant site. These vacancies, along with the interstitial sites that house sodium ions, can be intentionally engineered to fine-tune the material's properties. While vacancies can sometimes increase the number of available sites for sodium ion storage, they are also frequently associated with detrimental effects, such as structural instability and undesirable side reactions with the electrolyte. researchgate.net

An excess of vacancies can lead to the collapse of the framework during the charge-discharge process, which degrades the electrochemical performance. researchgate.net Consequently, a key research focus is on "vacancy repairing" strategies. These methods aim to synthesize high-quality hexacyanoferrates with a reduced number of vacancy defects. researchgate.net By controlling the crystallization rate or employing post-synthetic treatments, it is possible to create a more robust and reinforced structure. researchgate.net

Engineering these defects can significantly impact the material's performance. For instance, repairing vacancies has been shown to suppress side reactions and activate additional capacity from the iron centers within the structure. researchgate.net This leads to a notable improvement in reversible capacity and long-term cycling stability, with materials exhibiting higher capacity retention over hundreds of cycles. researchgate.net The strategic control over interstitial sites and vacancies is therefore a critical avenue for enhancing the performance of this compound in advanced energy storage systems. researchgate.net

Table 2: Impact of Vacancy Engineering in Iron Hexacyanoferrate

Engineering Strategy Effect on Crystal Structure Impact on Electrochemical Performance
Vacancy Presence Can increase the number of Na+ storage sites but may lead to structural collapse. researchgate.net Potential for higher initial capacity but suffers from poor cycling stability. researchgate.net

| Vacancy Repairing (Post-synthetic or in-situ) | Significant decrease in vacancy defects and a reinforced framework. researchgate.net | Suppresses side reactions, enhances Na+ storage, and significantly improves reversible capacity and long-term stability. researchgate.net |

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound Na3[Fe(CN)6]
Sodium hexacyanoferrate Na4[Fe(CN)6]

Analytical Methodologies Utilizing Trisodium Hexacyanoferrate

Spectrophotometric Determination Methods

Spectrophotometry leverages the light-absorbing properties of colored compounds to determine their concentration. The hexacyanoferrate complexes are central to several highly sensitive spectrophotometric and colorimetric assays.

The determination of hexacyanoferrate(II) (ferrocyanide) and hexacyanoferrate(III) (ferricyanide) in mixtures is crucial in various industrial contexts, such as the analysis of photographic processing effluents. bbsq.bs Spectrophotometric methods can be employed for their quantification.

One approach involves converting the hexacyanoferrate species into a colored complex that can be measured. For instance, hexacyanoferrate(III) can be reacted with iron(II) ammonium (B1175870) sulfate (B86663) to form the intensely colored Turnbull's Blue. oup.com The concentration can then be determined by measuring the absorbance of this complex. Since hexacyanoferrate(II) produces the same coloration, this method can determine the total amount of hexacyanoferrates when both are present. oup.com Differentiating the two in a mixture often requires exploiting subtle differences in their UV-Vis absorption spectra or using selective reactions prior to the color-forming step. Electrochemical methods, such as using screen-printed carbon sensors, can also be used where hexacyanoferrate(III) acts as a mediator in determining other substances like total iron. nih.gov

A widespread application of trisodium (B8492382) hexacyanoferrate is in colorimetric assays based on the formation of Prussian blue. wikipedia.org This method is used to quantify a variety of compounds that can act as reducing agents. The general principle involves the reduction of iron(III) to iron(II) by the analyte. The newly formed iron(II) then reacts with hexacyanoferrate(III) (ferricyanide) to produce the intensely colored soluble Prussian blue complex, which exhibits a maximum absorbance typically around 700-735 nm. researchgate.netresearchgate.net The intensity of the blue color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte. researchgate.net

This reaction provides a basis for simple, rapid, and sensitive assays. For example, it is used for the determination of pharmaceutical compounds like captopril (B1668294) and hydralazine, as well as for the quantification of total phenols in a sample, known as the Prussian blue assay. wikipedia.orgresearchgate.netresearchgate.net

AnalytePrincipleλmax (nm)Application Area
Captopril Reduces Fe(III) to Fe(II), which reacts with ferricyanide (B76249) to form Prussian blue. researchgate.net735Pharmaceutical Analysis
Hydralazine Reacts with ferric ions in the presence of ferricyanide to form Prussian blue nanoparticles. researchgate.net700Pharmaceutical Analysis
Total Phenols Phenols reduce ferricyanide to ferrocyanide, which then reacts with Fe(III) to form Prussian blue. wikipedia.org700Food Chemistry, Natural Products
Ascorbic Acid Reduces Fe(III), which then reacts with ferricyanide. This can be used in cascade reactions for detection. nih.gov-Clinical/Food Analysis

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method for determining the total antioxidant capacity of a sample. banglajol.info It is a colorimetric assay based on the ability of antioxidants to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. sigmaaldrich.comassaygenie.com

In the most common version of the assay, the FRAP reagent contains a complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) in an acidic buffer. mdpi.com Antioxidants in the sample reduce the colorless Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, which has an intense blue color and can be measured spectrophotometrically at an absorbance of approximately 593 nm. ultimatetreat.com.au

A variation of this method uses potassium ferricyanide. banglajol.infomdpi.com In this assay, antioxidants reduce ferricyanide (Fe³⁺ in [Fe(CN)₆]³⁻) to ferrocyanide (Fe²⁺ in [Fe(CN)₆]⁴⁻). The resulting increase in ferrous ions is then detected by adding ferric chloride (FeCl₃), which reacts with the produced ferrocyanide to form Prussian blue, measured at around 700 nm. banglajol.infomdpi.com The absorbance is proportional to the total reducing power of the sample, which is taken as an indication of its antioxidant capacity. banglajol.info

ComponentFunctionCommon ReagentsWavelength (nm)
Oxidant Reduced by antioxidants in the sample.Ferric chloride (FeCl₃) complexed with TPTZ; Potassium ferricyanide (K₃[Fe(CN)₆]). banglajol.infomdpi.com-
Buffer Maintains a low pH (typically ~3.6) to keep iron soluble and promote the redox reaction.Acetate buffer. mdpi.com-
Complexing Agent Forms a colored complex with the reduced iron species.2,4,6-tripyridyl-s-triazine (TPTZ); Ferric chloride (FeCl₃) for Prussian blue formation. banglajol.infomdpi.com-
Measurement Spectrophotometric reading of the colored product.Blue Fe²⁺-TPTZ complex; Prussian blue. banglajol.infoultimatetreat.com.au593 (TPTZ); 700 (Prussian Blue)

Principles of Single Electron Transfer (SET) Assays

Antioxidant activity assays are broadly classified based on their underlying chemical mechanisms, primarily as either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) based methods. nih.govacs.org

The SET-based assays measure the capacity of an antioxidant to transfer a single electron to reduce an oxidant, which can be a metal ion, a radical, or a carbonyl group. nih.gov In these assays, the antioxidant (denoted as ArOH) donates an electron to the probe (often a colored radical or metal complex), resulting in the formation of an antioxidant radical cation (ArOH•⁺) and the reduced form of the probe.

Reaction: ArOH + Probe(oxidized) → ArOH•⁺ + Probe(reduced)

The extent of the reaction is quantified by measuring the change in the absorbance (color) of the probe. nih.gov The FRAP assay is a classic example of a SET-based mechanism, where the antioxidant transfers an electron to reduce the Fe³⁺ complex. nih.govresearchgate.net The key aspect of SET assays is that they measure the reducing ability of a compound, which is a thermodynamic parameter reflecting its capacity to donate electrons. nih.gov

FeatureSingle Electron Transfer (SET)Hydrogen Atom Transfer (HAT)
Mechanism An electron is transferred from the antioxidant to the probe. nih.govA hydrogen atom is transferred from the antioxidant to a radical. acs.org
Reaction Kinetics Often slower and can be pH-dependent. nih.govGenerally very fast and less dependent on solvent polarity.
What is Measured? The percent decrease in the concentration of the oxidant (probe).The competitive reaction kinetics between the probe and the antioxidant for a radical.
Example Assays FRAP, DPPH (can also have HAT character), Folin-Ciocalteu. researchgate.netOxygen Radical Absorbance Capacity (ORAC). acs.org

Environmental Remediation Applications of Trisodium Hexacyanoferrate

Heavy Metal Detoxification Mechanisms

The efficacy of trisodium (B8492382) hexacyanoferrate in heavy metal detoxification stems from its ability to form stable complexes with toxic metal ions, effectively sequestering and neutralizing them. This process is crucial in mitigating the environmental impact of heavy metal pollution.

Chelation therapy is a primary method for mitigating the toxic effects of heavy metals. This process involves the use of chelating agents that bind to toxic metal ions, forming stable, excretable complex structures. nih.gov These agents effectively remove metals from both intracellular and extracellular spaces. nih.gov The formation of a stable complex between the chelating agent and a toxic metal can shield biological targets from the metal ion, thereby reducing its local toxicity. nih.gov For instance, the therapeutic action of some chelators is based on the formation of a stable five-membered ring complex with arsenic. nih.gov While not all chelating agents are suitable for every metal, the principle of forming a stable coordination complex is a cornerstone of heavy metal detoxification. nih.govnih.gov In this context, the hexacyanoferrate anion, [Fe(CN)₆]³⁻, can form insoluble precipitates with many heavy metal ions, a principle that has been explored for their removal from aqueous solutions.

The sequestration of pollutants involves their capture and isolation from the surrounding environment. In the case of heavy metals, trisodium hexacyanoferrate can facilitate this through precipitation reactions. The hexacyanoferrate anion reacts with various divalent and trivalent metal ions to form insoluble metal hexacyanoferrates. This process effectively removes the dissolved, bioavailable, and toxic metal ions from solution by incorporating them into a solid, stable matrix. This sequestration transforms the pollutants into a less harmful and more manageable form, which can then be separated from the treated water or soil. The resulting precipitates are generally stable under a range of environmental conditions, ensuring the long-term immobilization of the hazardous metals.

Radionuclide Binding and Nuclear Waste Management

The management of radioactive waste is a critical environmental challenge, particularly the removal of long-lived radionuclides from nuclear waste streams. scienceopen.comnih.gov Transition metal hexacyanoferrates have been identified as highly effective materials for the selective separation of radioactive isotopes, most notably cesium-137, from various types of nuclear waste solutions. osti.govibcmrt.com

A granular hexacyanoferrate ion exchanger, has been successfully used in packed-bed column operations to remove cesium from both high-salt evaporator concentrates and dilute floor drain waters at nuclear power plants. osti.gov Furthermore, these materials have been employed to decontaminate medium-activity reprocessing solutions that contain high concentrations of sodium nitrate. osti.gov The high selectivity of hexacyanoferrate-based ion exchangers for cesium makes them a valuable tool in nuclear waste remediation, contributing to the safe and effective management of radioactive materials. osti.govibcmrt.com

Table 1: Applications of Hexacyanoferrate in Nuclear Waste Decontamination

Waste StreamRadionuclide of ConcernHexacyanoferrate ApplicationReference
High-salt evaporator concentratesCesium-137Packed-bed column ion exchange osti.gov
Dilute floor drain watersCesium-137Packed-bed column ion exchange osti.gov
Medium-activity reprocessing solutionsCesium-137Decontamination via ion exchange osti.gov

This table summarizes the application of hexacyanoferrate-based materials in the treatment of various nuclear waste streams.

Wastewater Treatment Technologies

This compound and related iron compounds, such as ferrates, are utilized in advanced wastewater treatment technologies. These applications focus on the degradation of persistent organic pollutants and are influenced by the chemical conditions of the wastewater, such as ionic strength and the presence of various anions.

Advanced oxidation processes (AOPs) are a key technology for the degradation of organic pollutants in wastewater. nih.govfrontiersin.org In some AOPs, the generation of highly reactive radicals leads to the breakdown of complex organic molecules into simpler, less harmful substances. nih.gov While the direct role of this compound as a primary oxidant in all AOPs is not universally established, related iron compounds like ferrates (iron in the +6 oxidation state) are powerful oxidizing agents used for this purpose. mdpi.com The integration of ultrasound with certain oxidizing agents has also been shown to be a promising approach for the synergistic degradation of organic pollutants. nih.gov Photocatalytic processes using metal-organic frameworks also represent an efficient technique for degrading organic contaminants. mdpi.commiami.edu

The efficiency of wastewater treatment processes involving this compound can be significantly affected by the ionic strength and the presence of various anions in the water matrix. The rate of reactions involving charged species, such as the hexacyanoferrate ion, is influenced by the ionic strength of the medium. usp.br An increase in ionic strength can alter the ionic atmosphere surrounding the reacting ions, which can, in turn, affect the reaction rate. usp.br For instance, the rate constant for the reduction of hexacyanoferrate(III) has been observed to increase at higher ionic strengths. usp.br

Table 2: Factors Influencing Degradation Efficiency in Wastewater Treatment

ParameterInfluence on ProcessMechanismReference
Ionic StrengthCan increase or decrease reaction ratesAlters the ionic atmosphere around reacting species usp.br
Anions (e.g., Cl⁻, SO₄²⁻, HCO₃⁻)Can inhibit degradation efficiencyScavenging of reactive radicals nih.govmdpi.com

This table outlines the influence of ionic strength and common anions on the efficiency of wastewater treatment processes involving ionic species.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating various properties of Trisodium (B8492382) Hexacyanoferrate.

DFT calculations have been employed to understand the interactions between Iron Hexacyanoferrate (FeHCF) and its surrounding environment, particularly in the context of vacancy defects. These vacancies can significantly impact the material's performance, especially in applications such as sodium-ion batteries. Theoretical calculations help in establishing the vacancy repairing mechanism by studying the interactions with water, hydroxide (B78521) ions (OH⁻), and the hexacyanoferrate anion ([Fe(CN)₆]⁴⁻). Understanding these interactions is crucial for developing strategies to synthesize high-quality FeHCF with fewer defects and reinforced structures, thereby enhancing its electrochemical performance.

The electronic structure and conductivity of metal hexacyanoferrates are key to their functionality in various applications. DFT has been utilized to model the electronic structure of these materials, providing insights into their electronic conductivities. While properties like reduction potential and ionic conductivity are tunable and relatively well-understood, the electronic conductivity has been less explored. DFT calculations, particularly those using hybrid functionals, can account for strong electronic correlation and help in understanding the fundamental electronic properties that govern electron transport in these materials.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While extensive MD simulation studies specifically on pure Trisodium Hexacyanoferrate are not widely documented in the provided context, the methodology has been applied to understand the interactions of hexacyanoferrate ions with biological molecules. For instance, MD simulations have been used to investigate the binding of hexacyanoferrate(III) and hexacyanoferrate(II) anions to proteins like lysozyme. These simulations can identify distinct binding regions and are characterized by the presence of positively charged amino acid residues. Such studies reveal that the interactions are predominantly governed by electrostatic and van der Waals forces. This approach highlights the potential of MD simulations to probe the interactions of this compound in complex environments.

Spectroscopic Simulations and Modeling

Computational spectroscopy, often integrated with methods like DFT and MD simulations, provides a powerful tool for interpreting experimental spectra and understanding the underlying molecular and electronic structures. Joint experimental and computational studies of aqueous hexacyanoferrate complexes have been conducted across a wide energy range, from infrared (IR) to X-ray wavelengths.

Density functional theory-based quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations can generate explicit solute-solvent configurations. These configurations are then used as inputs for spectroscopy calculations. This approach allows for a systematic comparison of the effects of solute-solvent interactions on vibrational, valence electronic, and core-level spectra. Such simulations are crucial for identifying how the local solvation environment influences the intensity and line shape of specific spectroscopic features in UV/Vis, X-ray absorption, and valence-to-core X-ray emission spectra.

Prediction of Structure-Property Relationships

The prediction of structure-property relationships through computational means is a cornerstone of modern materials science. For this compound, computational models can be employed to predict a range of properties based on its atomic and electronic structure. Methods like Quantitative Structure-Property Relationship (QSPR) aim to find correlations between the molecular structure and the macroscopic properties of a compound.

Computational chemistry offers a suite of tools to predict properties that complement experimental data. These include:

3-D molecular geometries: Understanding the spatial arrangement of atoms.

Electronic Properties: Including charge distribution, molecular orbitals, and reactivity indices.

Spectroscopic Properties: Simulating IR, NMR, and UV-vis spectra to aid in experimental characterization.

By leveraging these computational techniques, researchers can gain deeper mechanistic insights and rationalize experimental observations, thereby guiding the design of materials with tailored properties.

Future Research Directions and Emerging Applications

Optimization of Synthesis for Tailored Properties

The performance of trisodium (B8492382) hexacyanoferrate in various applications is intrinsically linked to its structural and morphological characteristics. Consequently, a significant area of future research is the optimization of synthesis methodologies to tailor these properties for specific functions.

Researchers are exploring facile coprecipitation methods, grounded in coordination engineering, to synthesize iron-based hexacyanoferrates with high reversible sodium content and low coordinated water for battery applications. nih.gov By systematically adjusting the coordination environment during the synthesis, it is possible to regulate the material's structure and electrochemical behavior. nih.gov For instance, the concentration of sodium ions in the aqueous solution during precipitation has a strong influence on the final composition and crystal structure of sodium manganese hexacyanoferrate, affecting its reversible capacity and cycling performance. acs.org

Strategies to control the particle size and morphology are also critical. The use of chelating agents, such as trisodium citrate (B86180), can inhibit the direct reaction between transition metal salts and ligands, allowing for tunable reaction rates and control over nanoparticle sizes, typically ranging from 20 to 500 nm. nii.ac.jp Another approach involves using capping agents that have a strong surface interaction with the crystal nucleus, which can effectively inhibit crystal growth and limit particle sizes to a very small range of 2–10 nm. nii.ac.jp The reverse microemulsion method also presents an alternative route for synthesizing metal hexacyanoferrate nanoparticles, where the size and shape of the nanoparticles correspond to the size and shape of the microemulsion's droplets. researchgate.net

Further research will likely focus on scaling up these optimized synthesis processes. For example, coordination engineering principles have been used to design a 10-kg-scale chemical reactor for the mass production of sodium-rich iron-hexacyanoferrate cathodes for sodium-ion batteries. nih.gov

Table 1: Synthesis Parameters and Their Influence on Hexacyanoferrate Properties

ParameterEffectDesired Outcome for Batteries
Reactant ConcentrationInfluences crystal structure (e.g., cubic vs. rhombohedral) and sodium content. acs.orgHigh sodium content, stable crystal structure for improved capacity and cycling. nih.govresearchgate.net
TemperatureAffects crystallinity and defect concentration.Optimized crystallinity for ion diffusion and structural integrity.
Chelating/Capping AgentsControls particle size and morphology. nii.ac.jpNanoparticles with high surface area for enhanced rate capability. nii.ac.jp
Drying ProcessRemoves interstitial water from the crystal lattice. bohrium.comImproved specific capacity and energy density. bohrium.com
Doping/SubstitutionIntroduces other metals (e.g., Nickel) into the structure. bohrium.comEnhanced cycling life and capacity retention. bohrium.com

Exploration of Novel Electrochemical Systems

The unique open-framework structure of hexacyanoferrates, which allows for the rapid intercalation and deintercalation of ions, makes them highly attractive for a range of electrochemical applications beyond their traditional use.

A primary focus of current and future research is their application as cathode materials in next-generation batteries, particularly sodium-ion batteries (SIBs). nih.gov Their appeal lies in the use of earth-abundant elements like sodium, iron, and manganese, offering a low-cost alternative to lithium-ion technologies. bohrium.com Research has shown that sodium manganese hexacyanoferrate can achieve a material-level energy density of 562 Wh kg⁻¹, which is comparable to lithium iron phosphate. bohrium.com Similarly, sodium-rich iron hexacyanoferrate has demonstrated a specific capacity of approximately 115 mAh g⁻¹. researchgate.net

Beyond SIBs, these materials are being integrated into hybrid electrochemical systems. For instance, a hybrid organic-inorganic material formed by combining polyaniline with the hexacyanoferrate anion has been successfully used as a cathode in rechargeable lithium batteries. researchgate.net This hybrid material exhibits high specific charges of up to 140 A·h/kg and demonstrates excellent cyclability. researchgate.net

The development of miniaturized biosensors is another promising frontier. Carbon electrodes modified by repeated potential cycling in potassium hexacyanoferrate (III) can be used as probes for in vivo glucose sensing. researchgate.net In these systems, glucose oxidase is immobilized on the modified electrode, and the hexacyanoferrate acts as an efficient electron mediator. researchgate.net

Future work will likely explore novel electrolytes and electrode architectures to further enhance the performance of hexacyanoferrate-based electrochemical systems. The goal is to improve energy density, power density, and long-term stability for applications ranging from large-scale grid storage to portable electronics and implantable medical devices.

Advanced Catalytic Material Development

The catalytic activity of trisodium hexacyanoferrate and its derivatives is an emerging area of research with significant potential. These compounds can participate in and facilitate various chemical transformations, particularly redox reactions.

A notable area of investigation is plasmonic catalysis, where hexacyanoferrate is used in conjunction with noble metal nanoparticles. Studies have shown that gold nanoparticles (Au-NPs) can dramatically increase the rate of reduction of hexacyanoferrate (III) to hexacyanoferrate (II). acs.org This catalytic effect is enhanced when the Au-NPs are irradiated at their localized surface plasmon resonance (LSPR) wavelength. acs.org The excitation of the LSPR in the Au-NPs generates "hot" electrons, which are then transferred to the hexacyanoferrate (III) ions, facilitating their reduction. acs.org This process demonstrates that the Au-NPs act as efficient catalysts for the electron transfer reaction. acs.org

Research is also focused on developing hybrid nanocatalysts. For example, Fe3O4/ZIF-8 (zeolitic imidazolate framework) nanoparticles have been synthesized for use as magnetically separable nanocatalysts. nih.gov While this specific example does not directly involve this compound, it highlights a broader strategy of integrating catalytically active components into robust, high-surface-area supports that allow for easy recovery and reuse—a strategy that could be adapted for hexacyanoferrate-based catalysts. nih.gov

Future research directions in this area include:

The design of novel composite materials where hexacyanoferrates are immobilized on conductive, high-surface-area supports like graphene or carbon nanotubes to enhance their catalytic efficiency and stability.

The exploration of their catalytic activity in a wider range of organic reactions and for environmental remediation applications, such as the degradation of pollutants.

The development of enzyme-like nanomaterials with improved catalytic activity for use in highly sensitive detection systems. nih.gov

Integration in Hybrid Systems for Multifunctional Applications

The integration of this compound into hybrid and composite materials is a key strategy for developing advanced materials with multiple functionalities. By combining the properties of hexacyanoferrate with those of other materials, such as polymers, metal oxides, or carbon nanostructures, researchers can create synergistic systems for a wide array of applications. nih.gov

In the realm of sensor technology, hybrid materials offer significant advantages. nih.govresearching.cn The properties of these materials can be finely tuned by adjusting the proportions of the different components, allowing for the customization of sensor performance. nih.gov For example, flexible sensors for detecting various stimuli like pressure, humidity, and light have been fabricated using hybrid materials that combine the flexibility of organic polymers with the conductivity or other functional properties of inorganic components. researching.cn Hexacyanoferrate-based hybrids are particularly promising for electrochemical sensors due to their well-defined redox activity. nih.gov

Energy storage is another major application area for these hybrid systems. A notable example is the hybrid material composed of polyaniline and the hexacyanoferrate anion (PAni/HCF). researchgate.net In this system, the electroactive hexacyanoferrate is anchored within the conductive polymer matrix, creating a functional material that leverages the properties of both components for use as a cathode in lithium batteries. researchgate.net

Future research will focus on the rational design and synthesis of more complex hybrid architectures. This includes the development of nanocomposites where hexacyanoferrate nanoparticles are embedded within or decorated onto other nanomaterials to create multifunctional platforms. rsc.org These platforms could find use in applications that require a combination of properties, such as simultaneous sensing and drug delivery, or combined energy storage and catalytic activity.

Table 2: Examples of Hexacyanoferrate-Based Hybrid Systems

Hybrid SystemComponentsPotential Application
PAni/HCFPolyaniline, HexacyanoferrateCathode for rechargeable lithium batteries researchgate.net
NiHCF/CTAB/rGONickel Hexacyanoferrate, CTAB, Reduced Graphene OxideNanoparticle synthesis, potential for catalysis/sensing researchgate.net
Modified ElectrodesCarbon, Hexacyanoferrate, Glucose OxidaseMiniaturized biosensors for glucose monitoring researchgate.net
Au-NP/HexacyanoferrateGold Nanoparticles, HexacyanoferratePlasmonic catalysis acs.org

Elucidation of Complex Reaction Mechanisms

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its performance in existing applications and for discovering new ones. The redox reactions and phase transformations that these materials undergo can be highly complex, often involving multiple steps. nii.ac.jpbohrium.com

In electrochemistry, the hexacyanoferrate (II)/(III) redox couple is widely used as a standard probe. researchgate.net However, its behavior can be complex, sometimes exhibiting characteristics of an outer-sphere electron transfer and at other times an inner-sphere mechanism, depending on the electrode material and experimental conditions. researchgate.net Elucidating these mechanisms is key to accurately interpreting electrochemical data and designing better electrochemical devices.

The kinetic study of oxidation-reduction reactions involving hexacyanoferrate often reveals complex mechanisms. For example, the oxidation of dihydroxyfumaric acid by hexacyanoferrate (III) is inhibited by the reaction product, hexacyanoferrate (II), indicating a multi-step process. bohrium.com The reaction mechanism can also change significantly depending on the acidity of the medium. bohrium.com

Advanced analytical techniques are being employed to unravel these complexities. Isoconversional kinetic analysis, for instance, can provide valuable information on the rate-limiting steps in complex chemical reactions by analyzing how the activation energy changes as the reaction progresses. nii.ac.jp Variations in the effective activation energy can indicate a shift in the reaction mechanism or the presence of multiple competing processes. nii.ac.jp

Future research will continue to leverage both experimental and computational methods to build a more complete picture of the reaction pathways. This includes:

In-situ and operando characterization techniques (e.g., in-situ X-ray diffraction and Raman spectroscopy) to monitor structural changes in real-time during electrochemical cycling or catalytic reactions. researching.cn

Advanced computational modeling to simulate reaction pathways and predict transition states.

Kinetic studies under a wide range of conditions (temperature, pressure, pH, solvent) to map out the complete mechanistic landscape. bohrium.com

A deeper understanding of these fundamental processes will enable the rational design of next-generation materials and systems based on this compound with enhanced performance and novel functionalities.

Q & A

Basic: What are the key considerations for synthesizing trisodium hexacyanoferrate nanoparticles with controlled morphology?

Methodological Answer:
To achieve controlled nanoparticle morphology, additives like citrate ions play a critical role in modifying crystal growth dynamics. For instance, introducing citrate during the reaction of Ni²⁺ with hexacyanoferrate (HCF) solutions produces well-defined cubic nanocrystals (~133 nm), whereas its absence results in sub-15 nm particles with undefined shapes. Citrate stabilizes specific crystal faces by acting as a capping agent, directing anisotropic growth. Researchers should optimize citrate concentration, pH, and mixing rates to tailor particle size and crystallinity .

Basic: How does the crystal structure of this compound influence its electrochemical properties?

Methodological Answer:
The Prussian Blue analog (PBA) structure of this compound enables open frameworks with large interstitial sites, facilitating rapid ion insertion/extraction. The cubic lattice (space group F%43m) allows high ionic conductivity, critical for energy storage applications. Electrochemical behavior, such as capacity and cyclability, correlates with Fe-C/N bond rigidity and vacancy distribution in the lattice. Structural characterization via XRD, TEM, and EXAFS is essential to link atomic-scale defects (e.g., Fe(CN)₆ vacancies) to performance metrics like charge/discharge efficiency .

Basic: What analytical methods are recommended for quantifying hexacyanoferrate(II) and (III) in complex mixtures?

Methodological Answer:
Spectrophotometric methods are standardized for differentiating hexacyanoferrate(II) (HCF-II) and (III) (HCF-III) in photochemical waste. For example, ISO 7766:2003 outlines procedures using UV-Vis spectroscopy:

  • HCF-II : Reacts with Fe³⁺ to form Prussian Blue (λ_max = 700 nm).
  • HCF-III : Reduced to HCF-II via ascorbic acid, followed by similar analysis.
    Calibration curves must account for interferences (e.g., free CN⁻) using masking agents like EDTA. Validation via ICP-MS or ion chromatography is advised for trace-level accuracy .

Advanced: How can the electrochemical kinetics of this compound be optimized in non-aqueous battery systems?

Methodological Answer:
The Butler-Volmer model is critical for analyzing quasi-reversible redox kinetics. In non-aqueous systems (e.g., KNO₃ electrolytes), supporting electrolyte concentration ([K⁺]) directly enhances the standard rate constant (k⁰) of the HCF-II/III redox couple. Staircase voltammetry experiments reveal that higher [K⁺] reduces charge-transfer resistance, improving reversibility. Researchers should also consider ionic liquid additives (e.g., EMIM-TFSI) to stabilize the electrode-electrolyte interface and suppress side reactions .

Advanced: What mechanisms explain the oxidation of organic substrates by hexacyanoferrate(III) under alkaline conditions?

Methodological Answer:
The oxidation of substrates like 4-hydroxybenzaldehyde by HCF-III follows a two-step electron-transfer mechanism :

Rate-determining step : Formation of a substrate-HCF-III complex, exhibiting first-order dependence on [HCF-III] and fractional order on [OH⁻].

Electron transfer : HCF-III acts as a one-electron oxidant, reducing to HCF-II.
Kinetic studies show a second-order effect from HCF-II accumulation, requiring pseudo-steady-state approximations to derive rate laws. Activation parameters (ΔH‡, ΔS‡) calculated from Arrhenius plots further confirm the transition-state structure .

Advanced: What role do insertion ions (e.g., Na⁺, K⁺) play in the electrochemical performance of this compound-based battery electrodes?

Methodological Answer:
Ion size and hydration energy dictate intercalation kinetics. For example:

  • Na⁺ : Smaller ionic radius (1.02 Å) enables faster diffusion in the PBA framework, achieving ~60 mAh/g capacity.
  • K⁺ : Higher hydration energy reduces desolvation barriers, enhancing rate capability (84% capacity retention at 41.7C).
    In situ XRD and galvanostatic intermittent titration (GITT) reveal that Na⁺ insertion induces minimal lattice strain compared to K⁺, improving cycle stability (>500 cycles). Researchers should tailor electrolyte composition to match ion mobility with electrode porosity .

Advanced: How do redox mediators like hexacyanoferrate affect microbial gene expression studies under varying oxygen conditions?

Methodological Answer:
Hexacyanoferrate(III) (E° = +1360 mV) is used to simulate oxidative stress in anaerobic microbial studies. However, experiments with cydD gene expression in E. coli showed no regulatory effect under anaerobic conditions, even at 60 mM HCF-III. This suggests that redox potential alone is insufficient to trigger oxygen-sensitive pathways; direct O₂ sensing or alternative redox couples (e.g., quinones) may dominate. Researchers should validate mediator selectivity via knockout strains or transcriptomic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.